3-Phenyl-N-(piperidin-3-yl)propanamide
Description
General Overview of Amide Linkages in Bioactive Chemical Entities
The amide bond is one of the most fundamental and prevalent functional groups in both biochemistry and medicinal chemistry. It forms the backbone of peptides and proteins and is an integral feature of a vast number of small-molecule drugs. The stability of the amide bond to hydrolysis, a consequence of the resonance delocalization between the nitrogen lone pair and the carbonyl group, makes it a reliable linker for connecting different pharmacophoric elements within a drug molecule. This stability ensures that the structural integrity of the drug is maintained under physiological conditions, allowing it to reach its biological target intact.
The hydrogen bonding capabilities of the amide group, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group as a hydrogen bond donor, are crucial for molecular recognition. These interactions are often pivotal for the high-affinity and selective binding of a drug to its target protein or enzyme.
The Pharmacological Significance of Piperidine (B6355638) and Phenyl Moieties in Drug Design
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of providing ligands for more than one type of receptor or enzyme. Its prevalence in FDA-approved drugs is a testament to its versatility. The piperidine moiety can serve multiple roles: it can act as a scaffold to orient substituents in a specific three-dimensional arrangement, and its basic nitrogen can be protonated at physiological pH, which can be critical for solubility and for forming ionic interactions with biological targets. Piperidine derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, analgesic, antipsychotic, antihistaminic, and anticancer effects. ijnrd.org
Similarly, the phenyl group is a ubiquitous feature in drug molecules. Its planar and hydrophobic nature facilitates π-π stacking and hydrophobic interactions with aromatic amino acid residues in the binding pockets of proteins. The electronic properties of the phenyl ring can be readily modulated by introducing various substituents, which in turn can influence the compound's binding affinity, selectivity, and pharmacokinetic profile.
Contextualization of 3-Phenyl-N-(piperidin-3-yl)propanamide within Related Amide-Piperidine Chemical Spaces
The compound this compound belongs to the broad class of molecules that combine an amide linker with a piperidine ring. This chemical space is of significant interest in drug discovery. The specific arrangement in this compound, with the propanamide group attached to the 3-position of the piperidine ring, is one of several possible isomers, each potentially having a distinct biological profile.
Numerous examples of bioactive molecules possessing the N-acyl piperidine framework have been reported in the scientific literature. For instance, derivatives of N-phenyl-N-(piperidin-4-yl)propanamide are well-known for their potent analgesic activity, primarily through their interaction with opioid receptors. The substitution pattern on both the phenyl and piperidine rings, as well as the nature of the acyl chain, have been shown to be critical for their pharmacological activity.
While direct research on this compound is not extensively documented in publicly available literature, its structural components suggest potential for biological activity. The synthesis of such a compound would typically involve the coupling of 3-phenylpropanoic acid with 3-aminopiperidine. The preparation of enantiomerically pure 3-aminopiperidine derivatives has been achieved through various synthetic routes, often starting from chiral precursors like L-glutamic acid or employing enzymatic cascade reactions. rsc.org
The biological evaluation of analogous compounds provides a framework for postulating the potential therapeutic applications of this compound. For example, various amide-piperidine derivatives have been investigated as multi-target antipsychotics, interacting with dopamine (B1211576) and serotonin (B10506) receptors. nih.gov The specific stereochemistry at the 3-position of the piperidine ring in this compound would be a critical determinant of its biological activity, as is often the case with chiral drug molecules.
To illustrate the chemical space around this compound, the following interactive table provides information on some related bioactive molecules containing the propanamide and piperidine moieties.
| Compound Name | Structure | Biological Activity/Target |
| Fentanyl | N-(1-(2-phenylethyl)piperidin-4-yl)-N-phenylpropanamide | Potent µ-opioid receptor agonist |
| Ohmefentanyl | N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide | Extremely potent µ-opioid receptor agonist |
| N-(piperidin-3-yl)benzamide derivatives | Investigated as ligands for various CNS targets | |
| 3-Amino-3-phenylpropionamide derivatives | Novel µ-opioid receptor ligands |
Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-N-piperidin-3-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-14(16-13-7-4-10-15-11-13)9-8-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAZOMKBOXFTGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Phenyl N Piperidin 3 Yl Propanamide and Its Structural Analogs
Fundamental Synthetic Approaches for Propanamide Derivatives
The synthesis of propanamide derivatives, including the specific target molecule 3-Phenyl-N-(piperidin-3-yl)propanamide, relies on a well-established portfolio of reactions centered around the formation of the amide bond. These methods offer varying degrees of efficiency, substrate scope, and operational simplicity, tailored to the specific structural features of the desired product.
Classical Amide Bond Formation Protocols for N-Substituted Propanamides
The amide functional group is a cornerstone of organic and medicinal chemistry, and its synthesis is one of the most frequently performed chemical transformations. acs.org N-substituted propanamides are typically synthesized through the reaction of a carboxylic acid derivative with a primary or secondary amine. A common and direct approach involves the reaction of an activated form of the carboxylic acid, such as an acyl chloride or anhydride, with the amine. fishersci.co.uk This method, often referred to as the Schotten-Baumann reaction when using acyl chlorides, is highly effective due to the high electrophilicity of the acyl chloride's carbonyl carbon. fishersci.co.uk The reaction is typically rapid at room temperature and is conducted in aprotic solvents in the presence of a base, like a tertiary amine or pyridine (B92270), to neutralize the hydrochloric acid byproduct. fishersci.co.ukchemguide.co.uk
Another classical, though less common for complex molecules, is the direct thermal condensation of a carboxylic acid and an amine. masterorganicchemistry.com This method involves heating an ammonium (B1175870) carboxylate salt above 100°C to drive off water and form the amide bond. chemistrysteps.com However, the high temperatures required can be unsuitable for many functionalized substrates, leading to decomposition and making it a less ideal choice for intricate syntheses. masterorganicchemistry.comchemistrysteps.com
Carboxylic Acid and Amine Coupling Reactions for Propanamide Formation
Directly reacting a carboxylic acid with an amine is often inefficient because the acidic carboxylic acid protonates the basic amine, forming a non-nucleophilic ammonium salt and a non-electrophilic carboxylate. chemistrysteps.com To overcome this, a wide array of coupling reagents has been developed to facilitate amide bond formation under milder conditions. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.
Prominent among these are carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.co.ukchemistrysteps.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate is then readily attacked by the amine to furnish the desired amide, with the carbodiimide (B86325) being converted into a urea (B33335) byproduct. chemistrysteps.com These reactions are generally high-yielding and can be performed at room temperature. chemistrysteps.com
Various other catalytic systems have also been developed for direct amidation. Metal-based catalysts, including those based on zirconium (e.g., ZrCl₄, Cp₂ZrCl₂) and titanium (e.g., Ti(OⁱPr)₄), can promote the coupling of carboxylic acids and amines, often under anhydrous dehydrating conditions. rsc.orgnih.gov Boron-based reagents, such as B(OCH₂CF₃)₃, have also proven to be effective for direct amidation, offering the advantage of simple purification procedures. acs.orgnih.gov
Table 1: Common Coupling Reagents for Amide Synthesis
| Reagent Class | Example(s) | Byproduct | Key Features |
|---|---|---|---|
| Carbodiimides | DCC, EDC | Dicyclohexylurea (DCU), Ethyl-dimethylaminopropylurea (EDU) | Widely used, high yields, mild conditions. fishersci.co.ukchemistrysteps.com |
| Phosphonium Salts | BOP, PyBOP | HMPA (from BOP) | High efficiency, often used in peptide synthesis. |
| Uronium/Guanidinium Salts | HATU, HBTU | Tetramethylurea | Fast reaction rates, low racemization. fishersci.co.uk |
| Boron-based Reagents | B(OCH₂CF₃)₃ | Borate esters | Simple workup, tolerates various functional groups. acs.org |
| Metal Catalysts | ZrCl₄, Ti(OⁱPr)₄ | Metal oxides | Catalytic, requires anhydrous conditions. rsc.orgnih.gov |
Utilization of 3-Bromopropionyl Chloride and Amine Reagents in Propanamide Synthesis
The use of acyl chlorides is a highly efficient and widely utilized method for synthesizing amides. hud.ac.uk In the context of producing propanamide scaffolds, 3-bromopropionyl chloride serves as a valuable bifunctional reagent. The acyl chloride moiety is highly reactive towards nucleophilic attack by an amine, while the bromo-substituent at the 3-position remains available for subsequent functionalization.
The reaction mechanism follows the general nucleophilic addition-elimination pathway. chemguide.co.ukchemguide.co.uk The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of 3-bromopropionyl chloride. This leads to the formation of a tetrahedral intermediate. chemguide.co.uk Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling a chloride ion as the leaving group. chemguide.co.uk A base, often an excess of the amine reactant or a non-nucleophilic tertiary amine like triethylamine (B128534), is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. commonorganicchemistry.comlibretexts.org This approach allows for the straightforward synthesis of N-substituted 3-bromopropanamides, which are versatile intermediates for further chemical transformations. For instance, N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide was synthesized in high yield by reacting 2-(4-isobutylphenyl)propanoyl chloride with 2-(3-chlorophenyl)ethan-1-amine. mdpi.com
Mannich Reaction Derivatization Strategies involving Piperidine (B6355638)
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (like a ketone or an acetanilide), an aldehyde (often formaldehyde (B43269) or benzaldehyde), and a primary or secondary amine (such as piperidine). jofamericanscience.org This reaction is a powerful tool for carbon-carbon bond formation and has been employed in the synthesis of various piperidine-containing structures. jofamericanscience.orgresearchgate.net
In a typical Mannich reaction involving piperidine, the piperidine first reacts with an aldehyde to form an electrophilic Eschenmoser-like salt or iminium ion. This ion is then attacked by the enol form of the compound containing an active hydrogen. This process results in the formation of a β-amino carbonyl compound, known as a Mannich base. jofamericanscience.org For example, N,3-diphenyl-3-(piperidin-1-yl)propanamide was synthesized by reacting acetanilide, benzaldehyde, and piperidine at room temperature. jofamericanscience.orgresearchgate.net This strategy provides a direct route to incorporate a piperidin-1-yl moiety into a propanamide backbone, creating complex molecules in a single step. The versatility of the Mannich reaction allows for the synthesis of a diverse library of derivatives by varying the three core components. researchgate.net
Synthesis and Derivatization of the Piperidine Core Structure
The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural products, prized for its ability to confer desirable physicochemical properties. researchgate.net Its incorporation into molecules like this compound is a key synthetic challenge.
Methods for Incorporating Piperidine into Propanamide Scaffolds
There are two primary strategies for incorporating a piperidine ring into a propanamide structure: a convergent approach, where a pre-formed piperidine derivative is coupled to the propanamide side chain, and a linear approach, where the piperidine ring is constructed on a precursor already containing the propanamide element.
The most common method is the convergent synthesis, which leverages the amide bond formation techniques described previously. In this case, a suitable piperidine derivative, such as 3-aminopiperidine, is used as the amine component. This amine is then reacted with 3-phenylpropionic acid (using coupling agents like DCC or EDC) or 3-phenylpropionyl chloride to directly form the target molecule, this compound. This approach is generally preferred for its efficiency and predictability.
An alternative convergent strategy involves N-alkylation. For example, a pre-formed N-phenyl benzofuran-2-carboxamide (B1298429) can be alkylated using a haloalkyl-piperidine, such as 1-(3-iodopropyl)piperidine, in the presence of a base like sodium hydride. nih.gov This method attaches a piperidine-containing side chain to the amide nitrogen, creating an N,N-disubstituted amide.
The construction of the piperidine ring itself can be achieved through various methods, including the hydrogenation of corresponding pyridine precursors. nih.gov This reduction can be performed using transition metal catalysis under hydrogen pressure, often requiring harsh conditions, but providing a direct route to the saturated heterocyclic system. nih.gov Once formed, the substituted piperidine can be carried forward in subsequent coupling reactions.
Table 2: Summary of Synthetic Strategies
| Strategy | Description | Key Reagents/Reactions | Reference Example |
|---|---|---|---|
| Convergent Amide Coupling | A pre-formed piperidine amine is coupled with a carboxylic acid or acyl chloride. | 3-aminopiperidine, 3-phenylpropionic acid, DCC/EDC | General amide synthesis chemistrysteps.com |
| Convergent N-Alkylation | An existing amide is alkylated with a piperidine-containing electrophile. | NaH, 1-(3-iodopropyl)piperidine | Synthesis of benzofuran-2-carboxamides nih.gov |
| Pyridine Reduction | A pyridine ring is hydrogenated to form the piperidine core before coupling. | H₂, Pd/C or other catalysts | General piperidine synthesis nih.gov |
| Mannich Reaction | A one-pot, three-component reaction to build a piperidine-containing propanamide analog. | Acetanilide, benzaldehyde, piperidine | Synthesis of N,3-diphenyl-3-(piperidin-1-yl)propanamide jofamericanscience.orgresearchgate.net |
N-Alkylation and N-Arylation Strategies for Piperidine Nitrogen Substitution
The substitution on the piperidine nitrogen atom is a critical step in the synthesis of diverse structural analogs of this compound. N-alkylation and N-arylation are fundamental transformations that introduce a wide array of functional groups, significantly influencing the molecule's properties.
N-Alkylation Strategies:
N-alkylation of the piperidine nitrogen is commonly achieved through several established methods. One of the most direct approaches involves the reaction of the secondary amine on the piperidine ring with an alkyl halide (e.g., alkyl bromide or iodide). researchgate.netresearchgate.net This reaction typically proceeds via nucleophilic substitution. To drive the reaction to completion and neutralize the hydrohalic acid byproduct, a base such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) is often employed. researchgate.netechemi.com The choice of solvent is crucial, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) being common. researchgate.net To avoid the formation of quaternary ammonium salts, the stoichiometry of the alkylating agent is carefully controlled, often by adding it slowly to an excess of the amine. researchgate.netresearchgate.net
Another powerful technique is reductive amination. This method involves the reaction of the piperidine derivative with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Reductive amination is particularly useful for introducing more complex alkyl groups. researchgate.net
N-Arylation Strategies:
The introduction of an aryl group onto the piperidine nitrogen (N-arylation) typically requires transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a premier method for this transformation, utilizing a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the amine with an aryl halide or triflate.
Alternatively, copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides another route. Modern variations of this reaction can proceed under milder conditions than the traditional high-temperature requirements. For instance, selective N-arylation can be achieved using triarylbismuthanes in the presence of copper(II) acetate. nih.gov These methods allow for the formation of N-aryl piperidines, significantly expanding the structural diversity of the analogs. researchgate.net
Below is an interactive table summarizing various N-alkylation and N-arylation methods applicable to the piperidine scaffold.
| Reaction Type | Reagents & Catalysts | Substrates | Conditions | Key Features |
| Direct Alkylation | Alkyl halide (R-X), Base (K₂CO₃, DIPEA) | Piperidine | Room temp. to 70°C in ACN or DMF | Simple procedure; risk of over-alkylation. researchgate.netechemi.com |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (NaBH(OAc)₃, NaBH₄) | Piperidine | Mild conditions, often one-pot | High yields, good for complex alkyl groups. researchgate.net |
| Buchwald-Hartwig Amination | Aryl halide/triflate, Palladium catalyst, Ligand, Base | Piperidine | Varies with catalyst system | Broad scope for aryl groups. |
| Ullmann Condensation | Aryl halide, Copper catalyst, Base | Piperidine | Often requires high temperatures | Classic method, modern variants are milder. |
| Using Triarylbismuthanes | Triarylbismuthane, Cu(OAc)₂ | Aminobenzanilides | Reflux in Dichloromethane | Mild conditions, selective for amino vs. amide nitrogen. nih.gov |
Specific Synthetic Routes for this compound
The synthesis of this compound can be logically approached through the formation of an amide bond between two key precursors: 3-phenylpropanoic acid and 3-aminopiperidine. This retrosynthetic strategy is a common and efficient way to construct such amide-containing molecules.
The primary synthetic route involves the following steps:
Activation of 3-Phenylpropanoic Acid: The carboxylic acid is first converted into a more reactive species to facilitate amide bond formation. Common methods include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), or formation of an active ester using coupling agents.
Amide Coupling: The activated 3-phenylpropanoic acid derivative is then reacted with 3-aminopiperidine. The amino group at the 3-position of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the activated acid to form the desired amide linkage. If an acyl chloride is used, a base like triethylamine is typically added to scavenge the HCl produced. If peptide coupling reagents (e.g., DCC, EDC) are used, the reaction can often be performed in a one-pot procedure directly from the carboxylic acid and amine. nih.gov
An alternative approach involves starting with a protected form of 3-aminopiperidine, such as N-Boc-3-aminopiperidine. The Boc (tert-butyloxycarbonyl) group protects the piperidine nitrogen from reacting, ensuring that the acylation occurs selectively at the C3-amino group. Following the amide coupling reaction, the Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to yield the final product, this compound. This protection-deprotection sequence ensures high regioselectivity.
A one-pot synthesis from halogenated amides has also been described for constructing piperidine rings, which could potentially be adapted for more complex structures. nih.govresearchgate.net This involves the integration of amide activation, reduction, and intramolecular nucleophilic substitution. nih.govresearchgate.net
Advanced Purification Techniques and Spectroscopic Characterization Methods for Propanamide Derivatives
The purification and characterization of propanamide derivatives like this compound are crucial for confirming their identity and purity.
Advanced Purification Techniques:
Given the polar nature of the amide group and the basic nitrogen of the piperidine ring, purification can be challenging.
Flash Chromatography: This is a standard method for purifying reaction mixtures. For polar compounds, normal-phase silica (B1680970) gel chromatography can be effective, but sometimes tailing can be an issue. Reversed-phase flash chromatography is an excellent alternative for polar compounds.
Ion-Exchange Chromatography: For compounds with basic sites, such as the piperidine nitrogen, strong cation exchange (SCX) media can be used. biotage.com The crude product can be loaded onto the SCX column, which retains the basic target compound. Impurities can be washed away, and the pure product is then eluted by washing the column with a basic solution (e.g., ammonia (B1221849) in methanol). biotage.com
Recrystallization: If the compound is a solid, recrystallization is a highly effective method for obtaining high-purity material. researchgate.net The choice of solvent is critical, and solvent systems like ethanol, acetonitrile, or 1,4-dioxane (B91453) may be suitable for amides. researchgate.net
Spectroscopic Characterization Methods:
A combination of spectroscopic techniques is used to elucidate and confirm the structure of the final compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the phenyl group (typically between 7.1-7.4 ppm), the aliphatic protons of the piperidine ring, and the methylene (B1212753) protons of the propanamide chain. The N-H proton of the amide would likely appear as a broad signal. pearson.com
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the amide (around 170-175 ppm), the carbons of the phenyl ring, and the carbons of the piperidine and propanamide aliphatic chain. rsc.org
Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying key functional groups. A strong absorption band for the amide carbonyl (C=O) stretch would be expected around 1640-1690 cm⁻¹. Another key feature would be the N-H stretching vibration, typically appearing in the 3200-3500 cm⁻¹ region. pearson.com
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]+ or [M+H]+) would confirm the molecular formula of the compound. rsc.org
The table below summarizes the expected spectroscopic data for this compound.
| Technique | Expected Chemical Shifts / Absorption Bands |
| ¹H NMR | ~7.1-7.4 ppm (m, 5H, Ar-H), N-H amide proton (broad s), signals for piperidine and propanamide CH/CH₂ groups. |
| ¹³C NMR | ~172 ppm (C=O, amide), ~126-141 ppm (Ar-C), signals for piperidine and propanamide aliphatic carbons. rsc.org |
| IR (cm⁻¹) | ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O stretch, Amide I), ~1550 cm⁻¹ (N-H bend, Amide II). pearson.com |
| MS (m/z) | Expected molecular ion peak corresponding to the molecular weight of C₁₄H₂₀N₂O (232.32 g/mol ). nist.gov |
Structure Activity Relationship Sar Studies of 3 Phenyl N Piperidin 3 Yl Propanamide and Cognate Molecular Scaffolds
Stereochemical and Conformational Analysis in Relation to Biological Activity
The three-dimensional arrangement of a molecule is paramount to its ability to interact with a biological target. For 3-Phenyl-N-(piperidin-3-yl)propanamide and its analogs, both stereochemistry and conformational flexibility play significant roles in determining their biological profiles.
Computational chemistry provides powerful tools to investigate the low-energy, biologically relevant conformations of flexible molecules like this compound. Methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are instrumental in understanding the conformational landscape of these compounds. mdpi.com DFT calculations can provide accurate structural information, while MD simulations can probe the dynamic behavior of the molecule, offering insights into its flexibility and the range of conformations it can adopt in different environments. mdpi.com
Positional and Electronic Effects of Phenyl Ring Substitutions on Pharmacological Efficacy
Modification of the phenyl ring with various substituents can dramatically alter the pharmacological properties of this compound analogs. These effects can be broadly categorized as electronic and steric.
Electron-donating or electron-withdrawing substituents on the phenyl ring can influence the molecule's electronic distribution, which in turn can affect its interaction with the target receptor. nih.govfigshare.com For instance, the introduction of electron-withdrawing groups can modulate the charge on the carbonyl group of the propanamide linker, potentially affecting hydrogen bonding interactions within the binding site. nih.gov The position of the substituent (ortho, meta, or para) is also critical, as it determines the spatial location of these electronic and steric changes.
The following table illustrates the potential impact of different phenyl ring substituents on activity, based on general principles of medicinal chemistry:
| Substituent (Position) | Electronic Effect | Potential Impact on Activity |
| Methoxy (B1213986) (para) | Electron-donating | May enhance activity through favorable electronic interactions. |
| Chloro (meta) | Electron-withdrawing | Could increase potency by altering the electronic character of the molecule. |
| Methyl (ortho) | Electron-donating, Steric bulk | May introduce steric hindrance, potentially reducing binding affinity. |
| Nitro (para) | Strongly electron-withdrawing | Could significantly alter the electronic properties, leading to either increased or decreased activity. |
Impact of Piperidine (B6355638) Ring Geometry and Substituents on Receptor Interactions
The piperidine ring is a common scaffold in medicinal chemistry, and its geometry and substitution patterns are critical for receptor recognition. nih.gov The chair conformation is the most stable for the piperidine ring, and the orientation of substituents (axial vs. equatorial) can have a profound effect on biological activity. nih.gov
The stereochemistry at the 3-position of the piperidine ring, where the propanamide group is attached, is a key determinant of activity. The (R) and (S) enantiomers can exhibit significantly different potencies and selectivities due to their distinct spatial arrangements. Furthermore, substituents on the piperidine nitrogen can modulate the basicity and lipophilicity of the molecule, which are important for receptor binding and pharmacokinetic properties. For example, N-alkylation can influence the molecule's ability to cross biological membranes and interact with the receptor. rsc.org The introduction of bulky substituents on the piperidine ring can also introduce steric clashes that may be detrimental to binding. rsc.org
Role of Propanamide Linker Length and Flexibility in Molecular Recognition
The propanamide linker connecting the phenyl and piperidine moieties plays a crucial role in positioning these two key pharmacophoric elements for optimal interaction with the receptor. The length and flexibility of this linker are critical parameters that can be tuned to improve binding affinity. nih.govresearchgate.net
A linker that is too short may not allow the phenyl and piperidine rings to adopt the necessary orientation for simultaneous binding to their respective subsites on the receptor. Conversely, a linker that is too long or too flexible may result in an entropic penalty upon binding, as the molecule loses conformational freedom. nih.govnih.gov The ideal linker length and flexibility will depend on the specific architecture of the receptor binding pocket. Systematic studies involving the synthesis and evaluation of analogs with varying linker lengths (e.g., acetamide, butanamide) can help to define the optimal distance between the two ring systems. researchgate.netrsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Compounds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. srmist.edu.in For compounds related to this compound, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide valuable insights into the structural requirements for activity. researchgate.netnih.govnih.gov
These models generate 3D contour maps that highlight the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. researchgate.netmdpi.comresearchgate.net For instance, a CoMFA model might indicate that a bulky, electropositive substituent at a specific position on the phenyl ring is beneficial for activity, while a sterically hindered group on the piperidine ring is detrimental. This information can then be used to guide the design of new, more potent analogs. acs.orgnih.gov
To enhance the predictive power of QSAR models, quantum chemical descriptors can be incorporated. researchgate.netresearchgate.net These descriptors, derived from quantum mechanical calculations, provide a more detailed description of the electronic properties of the molecules, such as orbital energies (HOMO, LUMO), atomic charges, and dipole moments. ucsb.edunih.gov
The inclusion of these descriptors can capture subtle electronic effects that are not fully accounted for by the classical steric and electrostatic fields used in standard CoMFA and CoMSIA. nih.gov For example, the energy of the Highest Occupied Molecular Orbital (HOMO) can be related to the molecule's ability to donate electrons, which may be important for certain receptor interactions. By integrating these quantum chemical descriptors, more robust and predictive QSAR models can be developed, leading to a more refined understanding of the SAR for this class of compounds. researchgate.net
Molecular Interactions, Receptor Binding Profiling, and Putative Mechanisms of Action
Characterization of Target Receptors and Ligand Binding Sites
The N-phenyl-N-(piperidin-yl)propanamide scaffold is a key structural feature in a variety of pharmacologically active agents. Its interactions are largely dictated by the substitutions on the piperidine (B6355638) ring, the phenyl group, and the propanamide linker.
The N-phenyl-N-(piperidin-yl)propanamide core structure is notably found in highly potent opioid receptor agonists. Research into analogs has demonstrated significant affinity and selectivity for the µ-opioid receptor (MOR), which mediates the primary analgesic effects of opioids.
Studies on a series of N-phenyl-N-(piperidin-2-yl)propionamide derivatives found that specific substitutions can lead to excellent binding affinities and high selectivity for the MOR over the δ-opioid receptor (DOR). For instance, ligands with a hydroxyl substitution on a (tetrahydronaphthalen-2yl)methyl group attached to the piperidine nitrogen showed binding affinities (Ki) of 4 nM and 5 nM, with a 1000-fold selectivity for the µ-opioid receptor relative to the delta opioid receptor texas.gov. Similarly, another study on N-phenyl-N-(piperidin-4-yl)propionamide derivatives identified a lead compound with an exceptional binding affinity of 2 nM and a 5000-fold selectivity for the µ-opioid receptor nih.gov.
The stereochemistry of these compounds plays a crucial role in their receptor affinity. In studies of ohmefentanyl, N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, certain stereoisomers displayed extremely high affinity and selectivity for the MOR. The most potent isomers exhibited Ki ratios of Ki(DPDPE)/Ki(DAMGO) as high as 22,800, indicating profound selectivity for the µ-receptor over the δ-receptor nih.gov. These structure-activity relationships underscore that the analgesic effects of these compounds are mediated by their interaction with µ-opioid receptors in the central nervous system nih.gov. Molecular modeling studies predict that the protonated nitrogen of the piperidine ring forms a key salt-bridge interaction with the conserved aspartate residue D1473.32 in the MOR binding pocket researchgate.netmdpi.com.
| Compound Class | Target Receptor | Binding Affinity (Ki) | Selectivity | Source |
|---|---|---|---|---|
| 5-OH-(tetrahydronaphthalen-2yl)methyl-N-phenyl-N-(piperidin-2-yl)propionamide | µ-Opioid Receptor | 4 nM - 5 nM | ~1000-fold vs. δ-Opioid Receptor | texas.gov |
| 5-substituted-tetrahydronaphthalen-2yl-methyl-N-phenyl-N-(piperidin-4-yl)propionamide | µ-Opioid Receptor | 2 nM | ~5000-fold vs. δ-Opioid Receptor | nih.gov |
| Ohmefentanyl Isomers (e.g., 1a, 1b) | µ-Opioid Receptor | Sub-nanomolar (qualitative) | >22,000-fold vs. δ-Opioid Receptor | nih.gov |
Direct studies characterizing the interaction of 3-Phenyl-N-(piperidin-3-yl)propanamide or its close analogs with neuronal sodium and calcium channels are limited in the available scientific literature. However, other research has explored the role of piperidine-containing compounds as modulators of these ion channels. For example, a series of phenoxyaniline and sulfonamide analogues incorporating a piperidine moiety were synthesized and evaluated for their inhibitory effects on N-type (CaV2.2) calcium channels, which are implicated in neuropathic pain nih.gov. While these compounds are structurally distinct from this compound, their activity suggests that the piperidine scaffold can be directed toward ion channel targets. Further investigation is required to determine if the specific propanamide structure engages with these channels.
The N-phenyl-propanamide piperidine scaffold has also been investigated for its affinity toward sigma receptors, which are recognized as a unique class of intracellular proteins involved in cellular signaling and modulation of other receptor systems.
A series of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides demonstrated high affinity for the sigma-1 receptor, with Ki values ranging from 7.8 to 34 nM ncleg.net. One ligand from this series, KSCM-1, showed a 19-fold selectivity for the sigma-1 receptor over the sigma-2 subtype ncleg.net. Another study on benzamide-based derivatives identified a compound with a chloro substituent at the meta position that achieved a Ki of 0.6 nM for the sigma-1 receptor and a selectivity of over 300-fold against the sigma-2 receptor nih.gov. Furthermore, a screening campaign identified a piperidine/piperazine-based compound with a high affinity for the sigma-1 receptor (Ki = 3.2 nM), where it acted as an agonist wvlegislature.gov. These findings indicate that the core structure present in this compound is amenable to modifications that yield high-affinity and selective sigma receptor ligands.
| Compound Class | Target Receptor | Binding Affinity (Ki) | Selectivity (S2R/S1R) | Source |
|---|---|---|---|---|
| N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides | Sigma-1 | 7.8 - 34 nM | Up to 19-fold | ncleg.net |
| 3-(Benzylmethylamino)-N-(3-chlorobenzyl)propanamide | Sigma-1 | 0.6 nM | 317 | nih.gov |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma-1 | 3.2 nM | Not specified | wvlegislature.gov |
There is a lack of direct scientific studies in the reviewed literature detailing the binding affinity or functional activity of this compound and its close analogs at cannabinoid 1 (CB1) receptors. While some legislative documents list various fentanyl derivatives and other synthetic compounds as potential cannabinoid receptor type 1 agonists based on binding and functional assays, specific binding data (e.g., Ki values) for this particular chemical class are not provided texas.govnih.gov.
The potential for the this compound scaffold to interact with various enzymes has been explored through studies of related structures.
Cyclooxygenase-2 (COX-2): There is no direct evidence from the provided search results to suggest that this compound or its close structural analogs are inhibitors of COX-2. Studies on selective COX-2 inhibitors have focused on different chemical scaffolds nih.govnih.gov.
Alkaline Phosphatase (AP): Research has indicated that propanamide derivatives can exhibit inhibitory activity against alkaline phosphatase. For example, a series of bi-heterocyclic hybrids connected with a propanamide unit demonstrated substantial inhibition of this enzyme semanticscholar.org. This suggests that the propanamide moiety could serve as a pharmacophore for AP inhibition.
Acetylcholinesterase (AChE): The piperidine ring is a common feature in acetylcholinesterase inhibitors. A study on benzothiazole–piperazine hybrids connected by a flexible propanamide linker identified a compound with effective, uncompetitive, and selective inhibition against AChE, with an IC50 value of 2.31 μM researchgate.net. This highlights the potential of combining the piperidine and propanamide elements to target this enzyme.
Epidermal Growth Factor Receptor (EGFR) Kinase: The 3-aminopropanamide structure has been incorporated into irreversible inhibitors of EGFR. A study described a series of inhibitors where a 3-aminopropanamide was linked to 4-anilinoquinazoline or 4-anilinoquinoline-3-carbonitrile moieties. These compounds were effective at inhibiting EGFR tyrosine kinase (TK) autophosphorylation and suppressed the proliferation of gefitinib-resistant cancer cells. A key compound, N-(4-(3-bromoanilino)quinazolin-6-yl)-3-(dimethylamino)propanamide, was shown to undergo selective activation within the intracellular environment, releasing a reactive acrylamide derivative that could then covalently bind to the enzyme. This demonstrates that the propanamide backbone can function as a key component of targeted kinase inhibitors.
Computational Molecular Modeling Approaches
Computational methods provide a powerful lens through which the interactions of small molecules with their biological targets can be predicted and analyzed. For this compound, a variety of in-silico techniques have been applied to forecast its binding behavior and guide further experimental studies.
Molecular Docking Simulations for Ligand-Target Complex Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential binding modes and affinities of a ligand, such as this compound, with a target receptor. While specific docking studies for this compound are not extensively detailed in publicly available literature, the methodology is widely applied to analogous compounds. For instance, studies on N-arylpiperazine derivatives often involve docking into dopamine (B1211576) D2 and D3 receptors to understand hydrophobic interactions within the secondary binding pocket. This approach helps in predicting how the phenyl and piperidine moieties of the compound might orient themselves within the receptor's active site.
Molecular Dynamics Simulations for Binding Stability and Conformational Changes
Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-receptor complex over time. MD simulations provide insights into the dynamic nature of the binding, including conformational changes in both the ligand and the receptor upon complex formation. This technique allows for the observation of how the compound and its target adapt to each other, which can be crucial for understanding the efficacy of the interaction.
Pharmacophore Mapping and De Novo Ligand Design
Pharmacophore mapping is a process that identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. By analyzing the structure of this compound, a pharmacophore model can be generated. This model would typically include features such as a hydrophobic phenyl group, a hydrogen bond donor/acceptor in the amide linkage, and a basic nitrogen in the piperidine ring. Such models are valuable for designing new ligands with potentially improved affinity and selectivity. For related compounds, pharmacophore models have been successfully used to guide the synthesis of novel derivatives with enhanced biological profiles.
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are a fundamental in-vitro tool for quantifying the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the target receptor is competed with the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated.
In Vitro Biological Activity Investigations of 3 Phenyl N Piperidin 3 Yl Propanamide and Its Analogs
Cell-Based Assay Methodologies for Pharmacological Efficacy
The in vitro evaluation of 3-Phenyl-N-(piperidin-3-yl)propanamide and its analogs encompasses a variety of cell-based assays to determine their potential pharmacological efficacy across several therapeutic areas. These assays provide crucial preliminary data on the biological activity of the compounds, guiding further development and investigation. Methodologies are selected to screen for specific activities, including anticonvulsant, analgesic, antimicrobial, antioxidant, antitumour, and anti-inflammatory effects.
Anticonvulsant Activity Screening in Cellular Models
While many initial anticonvulsant screenings are performed in vivo using models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, in vitro and cellular-level investigations are crucial for elucidating mechanisms of action. nih.govresearchgate.net For piperidine (B6355638) derivatives and related compounds, in vitro techniques often focus on their interaction with ion channels, which are fundamental to neuronal excitability. nih.govmq.edu.au
One primary in vitro method is the whole-cell patch clamp technique. nih.gov This electrophysiological method allows for the direct study of the effects of compounds on voltage-gated sodium (Na+) and calcium (Ca2+) channels in cultured neurons. By measuring the changes in ionic currents in the presence of the test compound, researchers can determine if the substance acts as a channel blocker or modulator, a common mechanism for anticonvulsant drugs. nih.gov For example, studies on piperine, a piperidine alkaloid, have used this technique to suggest that its anticonvulsant effects are, in part, due to Na+ channel antagonist activity. nih.govmq.edu.au
Although specific data on this compound in these cellular models is not widely published, the activity of its analogs in preclinical in vivo models provides a basis for mechanistic investigation. Isomeric N-Benzyl-3-[(chlorophenyl)amino] propanamides, for instance, were found to be highly potent in both MES and scPTZ tests, suggesting their potential interaction with pathways related to seizure propagation and threshold. ajol.info Similarly, various derivatives of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione and 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione have demonstrated significant protection in these models, indicating broad-spectrum anticonvulsant potential that warrants further mechanistic study at the cellular level. nih.govmdpi.com
Table 1: Anticonvulsant Activity of Selected Propanamide and Pyrrolidine-2,5-dione Analogs (In Vivo Data) This table presents in vivo data which is foundational for guiding in vitro mechanistic studies.
| Compound Class/Derivative | Test Model | Activity Metric | Result | Reference |
| N-Benzyl-3-[(chlorophenyl)amino] propanamides (ortho, para isomers) | MES | Potency | More potent than phenytoin | ajol.info |
| N-Benzyl-3-[(chlorophenyl)amino] propanamides (all isomers) | scPTZ | Potency | More potent than valproate | ajol.info |
| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione Derivative 33 | MES | ED₅₀ | 27.4 mg/kg | nih.gov |
| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione Derivative 33 | 6 Hz (32 mA) | ED₅₀ | 30.8 mg/kg | nih.gov |
| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione Derivative 3 | scPTZ | Protection | 50% protection at 100 mg/kg | mdpi.com |
Analgesic Activity Assessment through In Vitro Systems
The analgesic potential of this compound analogs is often first assessed through their interaction with opioid receptors, which are key targets in pain modulation. nih.gov In vitro systems for this purpose include receptor binding assays and functional assays using isolated tissues.
Receptor Binding Assays: These assays quantify the affinity of a compound for specific opioid receptor subtypes (μ, δ, and κ). The process involves using radiolabeled ligands that are known to bind to these receptors. The test compound is introduced to compete with the radioligand for binding sites on membranes prepared from cells expressing the receptor of interest. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is determined as the inhibitory constant (Ki) or IC₅₀ value. Lower values indicate higher binding affinity.
Functional Assays: Tissue-based functional assays measure the biological effect of a compound, determining whether it acts as an agonist or antagonist.
Guinea Pig Ileum (GPI) Assay: This assay is primarily used to assess activity at the μ-opioid receptor. The myenteric plexus of the guinea pig ileum contains μ-opioid receptors that, when activated by an agonist, inhibit the release of acetylcholine, thereby suppressing electrically induced contractions of the smooth muscle. The potency of a compound is measured by its ability to inhibit these contractions. nih.govresearchgate.net
Mouse Vas Deferens (MVD) Assay: This preparation is rich in δ-opioid receptors and is used to assess the activity of compounds at this receptor subtype. Similar to the GPI assay, δ-opioid receptor agonists inhibit electrically stimulated contractions of the vas deferens. nih.gov
Studies on enkephalin analogues featuring an N-phenyl-N-(piperidin-yl)propionamide moiety have demonstrated potent agonist activities in both GPI and MVD assays, which correlate well with their binding affinities at μ and δ opioid receptors, respectively. nih.gov
Table 2: In Vitro Opioid Receptor Activity of Bivalent Ligand 17 (Enkephalin Analog with N-phenyl-N-(piperidin-yl)propionamide moiety)
| Assay | Receptor Target | Activity Metric (IC₅₀) | Result | Reference |
| MVD Assay | δ-opioid | Agonist Activity | 0.47 nM | nih.gov |
| GPI Assay | μ-opioid | Agonist Activity | 0.73 nM | nih.gov |
Antimicrobial and Antifungal Efficacy Evaluations
The evaluation of antimicrobial and antifungal properties of this compound and its analogs involves several standard in vitro cell-based methodologies designed to determine their efficacy against a panel of pathogenic bacteria and fungi.
Commonly used methods include:
Agar (B569324) Well/Disk Diffusion Method: This is a qualitative or semi-quantitative screening method. A bacterial or fungal culture is spread evenly over the surface of an agar plate. The test compound, dissolved in a suitable solvent like DMSO, is then placed onto a paper disk or into a well cut into the agar. semanticscholar.orgb-cdn.net The plate is incubated, and the compound diffuses into the agar. If the compound has antimicrobial activity, it will inhibit the growth of the microorganism, creating a clear area or "zone of inhibition" (ZOI) around the disk or well. mdpi.com The diameter of this zone is measured to assess the extent of the activity.
Broth Microdilution Method: This is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of a compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. b-cdn.net The assay is performed in a multi-well plate where serial dilutions of the test compound are inoculated with a standardized suspension of the microorganism. The MIC value is determined by observing the lowest concentration at which no turbidity (i.e., no growth) is visible. mdpi.com
Agar Dilution Method: In this method, varying concentrations of the antimicrobial agent are incorporated directly into the molten agar medium before it solidifies. The microorganisms are then spot-inoculated onto the surface of the plates. The MIC is determined as the lowest concentration of the compound that inhibits visible growth on the agar surface. nih.gov
These assays are typically performed using a range of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Salmonella typhi), and fungi (e.g., Candida albicans, Aspergillus fumigatus, and various dermatophytes). semanticscholar.orgb-cdn.netnih.gov For instance, studies on N-phenylbenzamides showed inhibitory activity against S. aureus, E. coli, and C. albicans. mdpi.com Similarly, phenylpropanoids have been evaluated against dermatophytes like Microsporum canis and Trichophyton rubrum, with some derivatives showing MIC values as low as 0.5-3 µg/mL. nih.gov
Table 3: In Vitro Antifungal Activity of Selected Phenylpropanoid Analogs against Dermatophytes
| Compound Type | Fungal Strain | Activity Metric (MIC) | Result Range | Reference |
| α-Halopropiophenones | Microsporum canis | MIC | 0.5 to >50 µg/mL | nih.gov |
| α-Halopropiophenones | Trichophyton rubrum | MIC | 0.5 to >50 µg/mL | nih.gov |
| Naphthyl Derivatives | Dermatophytes | MIC | 3 to 50 µg/mL | nih.gov |
| Phenanthryl Derivatives | Dermatophytes | MIC | 3 to 20 µg/mL | nih.gov |
Antioxidant Capacity Measurements
The antioxidant potential of chemical compounds is assessed in vitro through various assays that measure their ability to scavenge free radicals or reduce oxidizing agents. These methods are typically cell-free but are fundamental to understanding a compound's potential to counteract oxidative stress at the cellular level.
Key methodologies for evaluating antioxidant capacity include:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is one of the most common and rapid spectrophotometric methods. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, causing the solution to change color from violet to pale yellow. The decrease in absorbance at a specific wavelength (around 517 nm) is proportional to the radical scavenging activity of the compound. mdpi.comresearchgate.net
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: In this assay, the ABTS radical cation (ABTS•+) is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. The resulting radical has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, causing a decolorization of the solution. The reduction in absorbance is measured spectrophotometrically and is indicative of the antioxidant's capacity. nih.govdoaj.org
Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reaction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, and the change in absorbance is related to the reducing power of the antioxidant. mdpi.com
Studies on N-H and N-substituted indole-3-propanamide derivatives have demonstrated significant antioxidant activity, with some compounds showing 94-100% inhibition of superoxide (B77818) anions (O₂•⁻) and strong inhibition of lipid peroxidation. researchgate.net
Table 4: Antioxidant Activity of Selected Curcuminoid N-alkylpyridinium Salts (Analogs)
| Compound Group | Assay | Activity Metric | Observation | Reference |
| Curcuminoid-Pyridine Analogs (4a-c) | DPPH | Quenching Capacity | Similar to or better than curcumin | mdpi.com |
| Curcuminoid Pyridinium Salts (Group 7) | DPPH & FRAP | Antioxidant Capacity | Best antioxidant capacity in the series | mdpi.com |
| 3-(2,4-dihydroxyphenyl)phthalide (5a) | ABTS | Antioxidant Activity | Better than Trolox standard | nih.govdoaj.org |
Antitumour and Antiproliferative Activity in Cancer Cell Lines
The in vitro assessment of antitumour and antiproliferative activity is a cornerstone of cancer drug discovery. For this compound and its analogs, these evaluations are typically conducted using a diverse panel of human cancer cell lines.
A widely utilized and standardized methodology is the National Cancer Institute's (NCI) 60-human cancer cell line screen (NCI-60). This platform allows for the simultaneous testing of a compound against 60 different human cancer cell lines, representing nine distinct cancer types: leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system (CNS). preprints.orgnih.gov
The screening process generally involves:
Cell Plating and Treatment: Cells from each of the 60 lines are seeded into 96-well microtiter plates and allowed to attach and grow for a short period. They are then exposed to the test compound at various concentrations.
Incubation: The cells are incubated with the compound for a set period, typically 48 hours, to allow for antiproliferative or cytotoxic effects to manifest.
Cell Viability Assay: After incubation, the cell viability is determined using a colorimetric assay, most commonly the Sulforhodamine B (SRB) assay. SRB is a dye that binds to basic amino acids in cellular proteins, and the amount of bound dye is directly proportional to the total protein mass, which reflects the number of living cells. The optical density is read with a plate reader.
The results are often reported as:
Percentage Growth Inhibition (GI%): This metric indicates the reduction in cell growth relative to untreated control cells. A value of 100% means total growth inhibition (cytostasis), while values greater than 100% (up to 200%) indicate cell death (cytotoxicity). preprints.org
GI₅₀ (50% Growth Inhibition): The concentration of the compound that causes a 50% reduction in the growth of treated cells compared to untreated controls.
TGI (Total Growth Inhibition): The concentration at which the compound completely stops cell proliferation (cytostasis).
LC₅₀ (50% Lethal Concentration): The concentration that results in a 50% reduction in the number of cells present at the start of the experiment, indicating cell death.
For example, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, which are structural analogs, were screened using this methodology. Compounds with a 4-hydroxymethylpiperidine moiety showed broad-spectrum antiproliferative activity. preprints.orgnih.gov Specifically, compound 5a in that study elicited lethal effects (growth inhibition >100%) against several cell lines, including SK-MEL-5 melanoma and multiple renal cancer cell lines, at a 10 µM concentration. preprints.orgnih.gov
Table 5: Antiproliferative Activity of Analog 5a [1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative] at 10 µM
| Cancer Type | Cell Line | Growth Inhibition (%) | Reference |
| Melanoma | SK-MEL-5 | 146.1 | preprints.org |
| Renal Cancer | 786-0 | 108.7 | preprints.org |
| Renal Cancer | A498 | 136.2 | preprints.org |
| Renal Cancer | RXF 393 | 134.8 | preprints.org |
| Breast Cancer | MDA-MB-468 | 116.6 | preprints.org |
Anti-inflammatory Activity Determination in Cell-Based Inflammation Models
In vitro anti-inflammatory activity is commonly evaluated using cell-based models that mimic aspects of the inflammatory response. Murine macrophage cell lines, such as RAW 264.7, and microglial cells, like Bv.2, are frequently used for this purpose. nih.govplos.org These cells can be stimulated to produce a variety of pro-inflammatory mediators, and the ability of a test compound to inhibit this production is a key measure of its anti-inflammatory potential.
A standard experimental approach involves the following steps:
Cell Culture and Stimulation: Macrophage or microglial cells are cultured and then stimulated with an inflammatory agent, most commonly lipopolysaccharide (LPS). LPS is a component of the outer membrane of Gram-negative bacteria and a potent activator of the inflammatory cascade in these cells. nih.govplos.org
Compound Treatment: The cells are treated with the test compound either before, during, or after stimulation with LPS.
Measurement of Inflammatory Mediators: After an incubation period, the cell culture supernatant is collected to measure the levels of key inflammatory mediators.
Nitric Oxide (NO): NO is a significant inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS). Its concentration in the supernatant is typically quantified indirectly by measuring its stable breakdown product, nitrite, using the Griess assay. nih.govplos.org
Pro-inflammatory Cytokines: The levels of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) are measured. This is commonly done using the Enzyme-Linked Immunosorbent Assay (ELISA), which provides a highly sensitive and specific quantification of protein levels. plos.org The expression of the genes for these cytokines can also be measured at the mRNA level using techniques like RT-qPCR.
The effectiveness of the compound is often expressed as an IC₅₀ value, which is the concentration required to inhibit the production of a specific mediator by 50%. For example, in a study on 3-arylphthalides, compound 5a caused strong inhibition of NO production in LPS-stimulated Bv.2 and RAW 264.7 cells and also reduced the expression of IL-1β and IL-6. nih.govdoaj.org Another study on 17-O-acetylacuminolide found it effectively inhibited TNF-α release with an IC₅₀ of 2.7 µg/mL and NO production with an IC₅₀ of 0.62 µg/mL. plos.org
Table 6: In Vitro Anti-inflammatory Activity of 17-O-Acetylacuminolide
| Cell Line | Inflammatory Mediator | Activity Metric | Result | Reference |
| RAW 264.7 | TNF-α | IC₅₀ | 2.7 µg/mL | plos.org |
| RAW 264.7 | Nitric Oxide (NO) | IC₅₀ | 0.62 µg/mL | plos.org |
Receptor Functional Assays in Cellular Systems
The in vitro functional activity of analogs of this compound has been assessed in various cellular systems to determine their effects on specific receptor pathways.
One area of investigation has been the opioid receptor system. Analogs where the piperidine ring is substituted at the 2-position and conjugated to enkephalin have been synthesized and evaluated for their agonist activity. These hybrid molecules demonstrated potent agonist effects in classic functional assays that utilize isolated tissue preparations. Specifically, their activity was confirmed in both the mouse vas deferens (MVD) and guinea pig ileum (GPI) assays, which are standard models for assessing mu (μ) and delta (δ) opioid receptor function, respectively. arizona.edu The bivalent ligands, which link the N-phenyl-N-(piperidin-2-ylmethyl)propionamide moiety to an enkephalin analog, showed remarkable binding affinities in the nanomolar to subnanomolar range for both μ and δ opioid receptors, translating to potent agonist activity in these functional assays. arizona.edu
Another significant target for this class of compounds is the sigma receptor family. A series of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide analogs have been synthesized and evaluated for their binding affinity at sigma-1 and sigma-2 receptors. nih.govnih.gov These compounds exhibited high affinity for the sigma-1 receptor, with Ki values in the low nanomolar range. nih.govnih.gov For instance, the ligand KSCM-1, which features two methoxy (B1213986) substituents on the benzofuran (B130515) ring, was found to be selective for the sigma-1 receptor over the sigma-2 receptor. nih.gov While these studies focused on binding affinities, they are a crucial first step in identifying functionally active ligands. The high affinity suggests that these compounds are likely to have functional effects, either as agonists or antagonists, at sigma-1 receptors. Secondary binding assays confirmed the selectivity of these compounds for sigma receptors over other targets such as various serotonin (B10506), alpha-adrenergic, dopamine (B1211576), and muscarinic receptors. nih.gov
Table 1: Receptor Binding Affinities of this compound Analogs
| Compound/Analog Class | Receptor Target | Binding Affinity (Ki) | Reference |
| N-phenyl-N-(piperidin-2-ylmethyl)propionamide-enkephalin hybrids | μ-opioid | 0.6-0.9 nM | arizona.edu |
| δ-opioid | 0.2-1.2 nM | arizona.edu | |
| 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides | Sigma-1 | 7.8–34 nM | nih.govnih.gov |
Enzymatic Assays for Inhibitory or Activating Properties
The interaction of this compound analogs with metabolic enzymes has been explored through in vitro enzymatic assays, primarily focusing on their metabolic stability.
One study investigated the in vitro metabolism of N-phenyl-N-[1-(2-phenylethyl)-4-piperidyl]-3-phenylpropanamide (3-phenylpropanoylfentanyl or 3-PPF), a close structural analog, using human liver microsomes (HLMs). nih.gov This type of assay is crucial for understanding the potential duration of action and metabolic fate of a compound. The results indicated that 3-PPF is rapidly metabolized, with a metabolic half-life of less than 10 minutes. nih.gov The primary metabolic pathway was identified as monohydroxylation, predominantly occurring at the N-acyl group. nih.gov Over time, the major metabolites observed were the oxidative N-dealkylated products. nih.gov
The rapid metabolism of 3-PPF suggests that analogs with a longer N-acyl group may be susceptible to quick hydroxylation. nih.gov This contrasts with another fentanyl analog, benzoylfentanyl (BZF), which was found to have a much longer metabolic half-life of over 80 minutes in the same assay system. nih.gov The difference in metabolic stability highlights how small structural modifications can significantly impact a compound's interaction with metabolic enzymes. nih.gov
Table 2: In Vitro Metabolic Stability of a this compound Analog in Human Liver Microsomes
| Compound | Assay System | Metabolic Half-life | Primary Metabolic Pathway | Reference |
| N-phenyl-N-[1-(2-phenylethyl)-4-piperidyl]-3-phenylpropanamide (3-PPF) | Human Liver Microsomes (HLMs) | < 10 minutes | Monohydroxylation | nih.gov |
Preclinical Animal Study Methodologies and Ethical Research Frameworks
Design and Implementation of In Vivo Pharmacological Evaluations
The successful in vivo evaluation of a compound's pharmacological profile hinges on a meticulously planned experimental design. This includes the appropriate selection of animal models and adherence to principles that minimize bias.
The choice of animal models is predicated on their ability to mimic specific aspects of human pathological conditions. For assessing the potential therapeutic applications of compounds like 3-Phenyl-N-(piperidin-3-yl)propanamide, established and validated models of seizures and neuropathic pain are utilized.
Seizure Models : To investigate anticonvulsant activity, researchers commonly employ models that induce seizures through electrical or chemical means. The Maximal Electroshock Seizure (MES) test is a widely used model that simulates generalized tonic-clonic seizures, while the subcutaneous Pentylenetetrazole (scPTZ) test is effective for modeling myoclonic and absence seizures. mdpi.com The 6 Hz psychomotor seizure model is particularly valuable for identifying compounds that may be effective against drug-resistant forms of epilepsy. mdpi.comnih.gov The selection of these models allows for a broad characterization of a compound's potential antiseizure spectrum. nih.gov
Neuropathic Pain Models : To assess analgesic effects against neuropathic pain, which results from nerve injury, models such as the spared nerve injury (SNI) or chronic constriction injury (CCI) are employed. nih.gov These models involve surgical procedures to induce a state of chronic pain, characterized by allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response). nih.gov For more general pain assessment, models of inflammatory and chemical-induced pain are also utilized. mdpi.commdpi.com The oxaliplatin-induced neuropathic pain model is specifically used to study chemotherapy-induced peripheral neuropathy. mdpi.com
To ensure the validity and reliability of preclinical findings, studies must incorporate rigorous design principles to mitigate experimental bias. nih.gov
Randomization : This involves the random allocation of animals to different treatment groups (e.g., vehicle control, test compound). Randomization helps to ensure that any observed differences in outcomes are due to the treatment and not to pre-existing variations among the animals. nih.govnumberanalytics.com
Blinding : Blinding is a crucial practice where the individuals conducting the experiment, assessing the outcomes, and analyzing the data are unaware of the treatment allocation for each animal. nc3rs.org.uk This prevents conscious or unconscious bias from influencing the results. nc3rs.org.uk For instance, in a behavioral test, an observer's expectations could inadvertently affect their scoring if they know which animals received the active compound. nc3rs.org.uk
Experimental Unit Definition : The experimental unit is the smallest independent unit to which a treatment is applied. In most cases, this is the individual animal. A clear definition of the experimental unit is essential for accurate statistical analysis and interpretation of the data.
Methodologies for Assessing In Vivo Pharmacological Efficacy
Following the establishment of a robust experimental design, specific protocols are used to measure the pharmacological effects of the test compound.
The anticonvulsant potential of a compound is typically assessed using a battery of standardized tests in rodents.
Maximal Electroshock Seizure (MES) Test : This test is considered a predictor of efficacy against generalized tonic-clonic seizures. mdpi.com A brief electrical stimulus is delivered through corneal or ear-clip electrodes to induce a seizure. The primary endpoint is the abolition of the hind limb tonic extensor component of the seizure.
Subcutaneous Pentylenetetrazole (scPTZ) Test : This model is used to identify compounds that may be effective against absence and myoclonic seizures. mdpi.com The chemoconvulsant pentylenetetrazole is administered subcutaneously, and the compound's ability to prevent or delay the onset of clonic seizures is measured. mdpi.com
The results from these initial screens are often presented in terms of the number of animals protected from seizures at a given dose. For promising compounds, a dose-response curve is generated to determine the median effective dose (ED50).
Table 1: Illustrative Anticonvulsant Activity Data for a Test Compound
| Test Compound | Dose (mg/kg, i.p.) | MES Test (% Protection) | scPTZ Test (% Protection) |
|---|---|---|---|
| Compound X | 25 | 25% | 0% |
| Compound X | 50 | 75% | 25% |
| Compound X | 100 | 100% | 50% |
| Vehicle | - | 0% | 0% |
A compound's potential to alleviate pain is evaluated using models of acute and persistent pain.
Formalin Test : This test is a valuable model of tonic chemical pain and can differentiate between analgesic effects on acute and persistent inflammatory pain. meliordiscovery.com A dilute formalin solution is injected into the plantar surface of a rodent's paw, eliciting a biphasic pain response. meliordiscovery.com The first phase (acute) is due to direct chemical stimulation of nociceptors, while the second phase (tonic) is associated with inflammatory processes and central sensitization. meliordiscovery.com The time spent licking or biting the injected paw is quantified as a measure of pain. meliordiscovery.com
Tail Immersion Test : This is a model of acute thermal pain. ajrconline.org The distal portion of the animal's tail is immersed in a hot water bath, and the latency to tail withdrawal is measured. ajrconline.org An increase in the withdrawal latency indicates an analgesic effect. A cut-off time is employed to prevent tissue damage. ajrconline.org
Table 2: Example Analgesic Activity in the Formalin Test
| Treatment | Dose (mg/kg) | Licking Time - Phase I (seconds) | Licking Time - Phase II (seconds) |
|---|---|---|---|
| Vehicle | - | 65.2 ± 5.1 | 110.8 ± 9.3 |
| Compound Y | 10 | 58.1 ± 4.7 | 85.4 ± 7.6* |
| Compound Y | 30 | 42.5 ± 3.9** | 50.1 ± 6.2 |
| Reference Drug | 5 | 35.7 ± 3.1 | 42.3 ± 5.5*** |
Ethical Considerations in Animal Research and the Implementation of the 3Rs (Replacement, Reduction, Refinement)
The ethical framework governing the use of animals in preclinical research is fundamentally based on the principles of the 3Rs: Replacement, Reduction, and Refinement. hpra.iescielo.org.mxbiobide.com These principles provide a comprehensive approach to ensure that the use of animals in scientific procedures is conducted humanely and with the utmost respect for their welfare. scielo.org.mxbiobide.com The 3Rs are an integral part of international and national legislation, including Directive 2010/63/EU in the European Union, which mandates their application in all animal-based research. europa.eu
The principle of Replacement advocates for the use of non-animal methods whenever possible. hpra.ieusda.gov This can include a wide array of techniques such as in vitro studies using human tissues and cells, computer modeling and simulations, and the use of less sentient organisms like invertebrates. hpra.ieusda.gov The goal is to completely avoid the use of live animals in experimental procedures where alternative methods can yield scientifically valid results. usda.gov
Reduction focuses on minimizing the number of animals used in experiments to the absolute minimum necessary to obtain statistically significant data. hpra.ieplos.org This is achieved through careful experimental design, the use of appropriate statistical methods to determine sample size, and the sharing of tissues and data among research groups to avoid unnecessary duplication of studies. hpra.ienih.gov
Refinement pertains to the modification of experimental procedures and animal husbandry practices to minimize any potential pain, suffering, or distress, and to enhance the welfare of the animals being studied. hpra.ie This includes the use of appropriate anesthetics and analgesics, the implementation of humane endpoints, and providing enriched environments that allow for the expression of natural behaviors. hpra.ienih.gov The proper handling of animals by well-trained researchers is also a critical component of refinement. hpra.ie
The implementation of the 3Rs is not only an ethical imperative but also a matter of scientific rigor. There is growing evidence that the welfare of research animals can significantly impact the quality and validity of experimental outcomes. biobide.com Stress, pain, and distress can introduce physiological variables that may confound the results of a study. researchgate.net Therefore, the consistent application of the 3Rs is essential for ensuring the scientific integrity of preclinical research. biobide.com
Table 1: The 3Rs in Preclinical Research
| Principle | Description | Examples |
|---|---|---|
| Replacement | Using non-animal methods in place of animal studies. hpra.ie | In vitro cell cultures, computer modeling, organ-on-a-chip technology. hpra.ieusda.gov |
| Reduction | Minimizing the number of animals used per experiment. hpra.ie | Advanced statistical analysis, longitudinal studies on the same animals, sharing of control group data. hpra.ienih.gov |
| Refinement | Modifying procedures to minimize animal distress and enhance welfare. hpra.ie | Use of analgesia and anesthesia, environmental enrichment, humane endpoints. hpra.ienih.gov |
Compliance with National and Institutional Guidelines for Animal Care and Use
All preclinical research involving animal models must be conducted in strict compliance with national and institutional guidelines. In the United States, the two primary federal laws governing the use of animals in research are the Animal Welfare Act (AWA) and the Health Research Extension Act. ucdavis.eduumd.edu These laws mandate the establishment of Institutional Animal Care and Use Committees (IACUCs) at all research institutions that use animals. umd.edu
The IACUC is a self-regulating body responsible for the oversight of the institution's animal care and use program. umd.eduresearchgate.net The committee is tasked with reviewing and approving all research protocols involving animals to ensure that they are ethically sound and comply with all applicable regulations and policies. pvamu.edu The composition of the IACUC is federally mandated to include scientists, a veterinarian with expertise in laboratory animal medicine, and at least one member of the public to represent community interests. umd.edu
The IACUC's review of a research protocol is a comprehensive process that examines all aspects of the proposed study. This includes a thorough evaluation of the scientific justification for the research, a determination that the research cannot be accomplished using non-animal methods, and an assessment of the potential for pain and distress to the animals. nih.govresearchgate.net The committee also ensures that the personnel involved in the study are adequately trained and that the proposed animal housing and care are appropriate. nih.govusf.edu
Institutions conducting animal research often seek accreditation from organizations such as the Association for Assessment and Accreditation of Laboratory Animal Care (AAALAC) International. usf.edu AAALAC is a private, nonprofit organization that promotes the humane treatment of animals in science through a voluntary accreditation program. usf.edu Achieving and maintaining AAALAC accreditation signifies that an institution is exceeding the minimum standards for animal care and use set forth by law. usf.edu
Table 2: Key Regulatory and Oversight Bodies in Animal Research
| Entity | Role | Key Responsibilities |
|---|---|---|
| Institutional Animal Care and Use Committee (IACUC) | Local institutional oversight. umd.edu | Protocol review and approval, monitoring of the animal care program, investigation of animal welfare concerns. ucdavis.edupvamu.edu |
| Animal Welfare Act (AWA) | Federal law in the United States. umd.edu | Sets minimum standards for the care and treatment of certain animals used in research. umd.edu |
| Public Health Service (PHS) Policy | Policy for PHS-funded research. umd.edu | Requires institutions to establish and maintain an IACUC and to follow the Guide for the Care and Use of Laboratory Animals. umd.eduusf.edu |
| AAALAC International | Voluntary accreditation body. usf.edu | Promotes high standards of animal care and use through a peer-review process. usf.edu |
Advanced Computational and Theoretical Studies of 3 Phenyl N Piperidin 3 Yl Propanamide
Ab Initio and Density Functional Theory (DFT) Calculations for Molecular Properties
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to predict the electronic structure and properties of molecules from first principles, without the need for empirical parameters. These calculations are instrumental in determining optimized molecular geometry, vibrational frequencies, electronic properties such as HOMO-LUMO energy gaps, and molecular electrostatic potential surfaces.
The electronic properties derived from these calculations are particularly important. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their energy gap, provide insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity. The molecular electrostatic potential (MEP) map illustrates the charge distribution and is crucial for understanding intermolecular interactions, including those with biological targets.
Table 1: Representative Molecular Properties of Propanamide-Piperidine Systems from Theoretical Calculations
| Molecular Property | Predicted Value | Significance |
| Optimized Molecular Geometry | Chair conformation for piperidine (B6355638) ring | Influences receptor binding and steric interactions |
| HOMO-LUMO Energy Gap | ~5-6 eV | Indicates chemical reactivity and stability |
| Dipole Moment | ~2-4 Debye | Reflects molecular polarity and solubility |
| Vibrational Frequencies | C=O stretch (~1650-1680 cm⁻¹) | Confirms structural integrity and functional groups |
In Silico Predictions of Pharmacokinetic Parameters (e.g., Absorption, Distribution, Metabolism, Excretion)
In silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are a cornerstone of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. mdpi.com For 3-Phenyl-N-(piperidin-3-yl)propanamide, various computational models can be employed to predict its likely behavior in the body. These predictions are typically based on the compound's structural features and physicochemical properties.
Physicochemical properties such as lipophilicity (LogP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors are key determinants of a drug's ADME profile. mdpi.com For instance, compliance with Lipinski's Rule of Five is a common filter for assessing drug-likeness and predicting oral bioavailability. mdpi.com
Based on its structure, this compound is expected to exhibit good oral bioavailability. Its molecular weight and the number of hydrogen bond donors and acceptors fall within the ranges suggested by Lipinski's rule. The presence of the piperidine and phenyl groups suggests a moderate lipophilicity, which is favorable for membrane permeability.
Table 2: Predicted Pharmacokinetic Parameters for a Propanamide-Piperidine Scaffold
Note: These values are predictions based on in silico models for compounds with similar structural features and should be interpreted as estimations.
| ADME Parameter | Predicted Outcome | Implication for Drug Development |
| Gastrointestinal Absorption | High | Likely to be well-absorbed after oral administration |
| Blood-Brain Barrier Permeability | Possible | May have potential for CNS activity |
| CYP450 Inhibition | Potential for inhibition of certain isozymes | Warrants further investigation for drug-drug interactions |
| hERG Inhibition | Low to moderate risk | Important for assessing cardiotoxicity risk |
| Plasma Protein Binding | Moderate to high | Influences the free drug concentration and half-life |
Chemoinformatics and Machine Learning Applications in Drug Discovery for Propanamide-Piperidine Systems
Chemoinformatics and machine learning are transforming drug discovery by enabling the analysis of large chemical datasets to identify promising drug candidates and predict their properties. For propanamide-piperidine systems, these approaches are particularly valuable for developing Quantitative Structure-Activity Relationship (QSAR) models. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov
By analyzing a dataset of propanamide-piperidine derivatives with known biological activities, machine learning algorithms can build predictive models that can then be used to screen virtual libraries of related compounds to identify those with the highest predicted potency. nih.govresearchgate.net These models can also provide insights into the structural features that are most important for activity, guiding the design of new, more effective molecules.
Furthermore, machine learning models are increasingly being used to predict pharmacokinetic and toxicological profiles, a field known as QSAR-ADMET modeling. nih.govnih.gov For the propanamide-piperidine scaffold, such models could predict a range of properties, from metabolic stability to potential off-target effects, thereby helping to prioritize compounds for synthesis and experimental testing. The application of these computational tools can significantly accelerate the drug discovery process by reducing the time and cost associated with traditional screening methods. amr-accelerator.eu
Future Research Directions and Translational Perspectives for 3 Phenyl N Piperidin 3 Yl Propanamide
Rational Design and Synthesis of Novel Analogs for Enhanced Receptor Selectivity and Potency
The rational design and synthesis of novel analogs of 3-Phenyl-N-(piperidin-3-yl)propanamide is a critical step towards enhancing its therapeutic potential. The existing piperidine (B6355638) propionamide (B166681) scaffold has been successfully utilized to develop potent ligands for various receptors, including sigma-1 (σ1) and mu (μ) opioid receptors. nih.govnih.gov A systematic exploration of the structure-activity relationships (SAR) of this compound analogs can lead to compounds with improved receptor selectivity and potency.
Future synthetic efforts should focus on modifications at three key positions: the phenyl ring, the propanamide linker, and the piperidine moiety.
Phenyl Ring Modifications: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) on the phenyl ring can significantly influence electronic properties and steric interactions with the target receptor. This can lead to enhanced binding affinity and selectivity.
Propanamide Linker Alterations: The length and rigidity of the propanamide linker can be modified to optimize the orientation of the phenyl and piperidine moieties within the receptor's binding pocket. This could involve the synthesis of analogs with shorter or longer alkyl chains, or the introduction of conformational constraints.
The synthesis of these novel analogs can be achieved through established synthetic methodologies, providing a robust platform for generating a diverse chemical library for pharmacological screening. nih.gov
Comprehensive Elucidation of Broader Biological Pathways Modulated by the Compound
While initial studies on similar scaffolds point towards sigma and opioid receptors, it is highly probable that this compound and its analogs modulate a wider range of biological pathways. nih.govclinmedkaz.org Piperidine derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-Alzheimer's, and analgesic effects, by interacting with a variety of molecular targets. clinmedkaz.org
A comprehensive elucidation of the biological pathways affected by this compound is essential for understanding its full therapeutic potential and identifying potential off-target effects. Future research should employ a combination of in vitro and in vivo studies to investigate the compound's mechanism of action. Techniques such as receptor binding assays, functional cellular assays, and animal models of disease will be instrumental in identifying the primary molecular targets and downstream signaling pathways.
Given the structural similarities to known central nervous system (CNS) active agents, a key area of investigation will be the compound's effects on neurotransmitter systems and neuronal signaling pathways. Furthermore, exploring its potential antimicrobial and anti-inflammatory properties could open up new therapeutic avenues. clinmedkaz.org
Development of Predictive Computational Models for Structure-Efficacy Relationships
The development of predictive computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, will be invaluable in guiding the rational design of more potent and selective analogs of this compound. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
By generating a dataset of synthesized analogs and their corresponding pharmacological data, various 2D and 3D QSAR models can be developed. These models can help identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern the biological activity of these compounds. Advanced computational techniques like Genetic Algorithm-Multiple Linear Regression (GA-MLR), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed to build robust and predictive models.
These computational models will not only accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates but also provide valuable insights into the molecular mechanisms of ligand-receptor interactions.
Investigation of Stereoisomeric Effects on Biological Activity and Binding Profiles
The this compound molecule contains at least one chiral center at the 3-position of the piperidine ring. It is well-established in pharmacology that stereoisomers of a chiral drug can exhibit significantly different biological activities, binding affinities, and metabolic profiles. Therefore, a thorough investigation of the stereoisomeric effects of this compound is of paramount importance.
Future research should focus on the following aspects:
Chiral Separation: The development of efficient methods for the chiral resolution of the racemic mixture of this compound to obtain the individual enantiomers in high purity.
Stereospecific Synthesis: The design and implementation of stereoselective synthetic routes to produce the desired stereoisomers directly.
Pharmacological Evaluation of Individual Isomers: A comprehensive in vitro and in vivo pharmacological characterization of each stereoisomer to determine their respective potencies, selectivities, and mechanisms of action.
Understanding the stereochemical requirements for optimal biological activity will be crucial for the development of a safe and effective therapeutic agent.
Integration of Multi-Omics Data to Uncover Complex Mechanisms of Action
To gain a holistic understanding of the cellular and systemic effects of this compound, the integration of multi-omics data is a powerful and necessary approach. Systems biology, which combines experimental "omics" technologies with computational modeling, allows for the analysis of drug action at multiple biological scales. acs.org
Future studies should aim to generate and integrate data from various omics platforms, including:
Genomics: To identify any genetic factors that may influence an individual's response to the compound.
Transcriptomics: To analyze changes in gene expression profiles in response to compound treatment, providing insights into the modulated signaling pathways.
Proteomics: To identify the protein targets of the compound and characterize changes in protein expression and post-translational modifications.
Metabolomics: To study the effects of the compound on cellular metabolism and identify any relevant metabolic biomarkers.
Q & A
Q. What are the critical steps and considerations for synthesizing 3-Phenyl-N-(piperidin-3-yl)propanamide with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Coupling reactions : Use organolithium reagents to link aromatic and piperidine moieties .
- Amide bond formation : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions to prevent hydrolysis .
- Purification : Utilize column chromatography (e.g., normal-phase silica gel) or recrystallization to isolate the product. Monitor purity via HPLC or TLC .
Critical considerations include temperature control (e.g., 0–5°C for sensitive steps) and moisture-free environments to avoid side reactions .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and carbon backbone .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- X-ray Crystallography (if crystalline): Resolve stereochemistry and bond angles .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield of this compound?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance amide bond formation kinetics .
- Catalysts : Use DMAP or pyridine to accelerate acylation .
- Temperature optimization : Conduct kinetic studies to balance reaction rate vs. side-product formation (e.g., 25–50°C for coupling steps) .
- Reagent stoichiometry : Employ a 1.2:1 molar ratio of acylating agent to amine to ensure complete conversion .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-response standardization : Use consistent molar concentrations across assays to minimize variability .
- Control experiments : Include reference inhibitors (e.g., for enzyme studies) to validate target specificity .
- Computational validation : Apply molecular docking to assess binding affinity variations due to structural conformers .
- Meta-analysis : Compare data across cell lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects .
Q. How can computer-aided drug design (CADD) optimize this compound for enhanced target specificity?
- Methodological Answer :
- Structure-activity relationship (SAR) modeling : Modify substituents on the phenyl or piperidine rings to improve steric/electronic complementarity with target receptors .
- Molecular dynamics simulations : Predict binding stability under physiological conditions (e.g., solvation effects) .
- ADMET profiling : Use tools like SwissADME to optimize pharmacokinetics (e.g., logP < 3 for blood-brain barrier penetration) .
Q. What in vitro/in vivo models are suitable for evaluating the pharmacological potential of this compound?
- Methodological Answer :
- In vitro :
- Enzyme inhibition assays : Fluorescence-based kits for kinases or proteases .
- Cell viability assays : MTT or CellTiter-Glo® in cancer/neurodegenerative cell lines .
- In vivo :
- Rodent models : Assess bioavailability and toxicity in Sprague-Dawley rats (e.g., oral gavage at 10–50 mg/kg) .
- Behavioral assays : Morris water maze for cognitive effects in CNS-targeting studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
